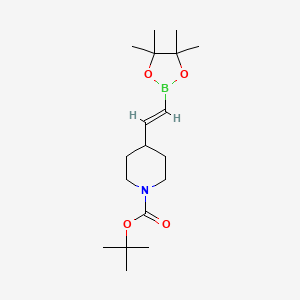

(e)-Tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate

Descripción general

Descripción

(e)-Tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H32BNO4 and its molecular weight is 337.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-Tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate, commonly referred to as compound 1, is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

- IUPAC Name : tert-butyl (E)-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate

- CAS Number : 1160924-51-5

- Molecular Formula : C18H32BNO4

- Molecular Weight : 337.27 g/mol

- Purity : >97% .

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a potent inhibitor of certain enzymes involved in metabolic pathways. Specifically, studies have shown its potential as an inhibitor of serine proteases which play critical roles in inflammatory and coagulation processes .

Anticancer Properties

Recent studies have explored the anticancer potential of compound 1. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis was linked to its interference with cell cycle progression and modulation of apoptotic pathways .

Enzyme Inhibition

Compound 1 has been identified as a selective inhibitor of the C1s serine protease. This inhibition is significant as C1s is involved in the complement system and has implications in various inflammatory diseases . The selectivity of compound 1 suggests it may have fewer side effects compared to non-selective inhibitors.

Pharmacokinetics

The pharmacokinetic profile of compound 1 indicates favorable absorption and distribution characteristics:

- BBB Permeant : Yes .

- P-glycoprotein Substrate : Yes .

- Log P values suggest moderate lipophilicity which may enhance its bioavailability .

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study investigated the efficacy of compound 1 against human colorectal cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting high potency .

Case Study 2: Selective Inhibition of C1s

In another study focusing on inflammatory models, compound 1 demonstrated selective inhibition of C1s without affecting other complement components. This selectivity was confirmed through enzyme activity assays and molecular docking studies .

Data Table

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (E)-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate |

| CAS Number | 1160924-51-5 |

| Molecular Weight | 337.27 g/mol |

| Purity | >97% |

| BBB Permeant | Yes |

| P-glycoprotein Substrate | Yes |

| Cytotoxicity (IC50) | <10 µM in colorectal cancer cells |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Uses

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features. The presence of the dioxaborolane moiety enhances its reactivity and selectivity in biological systems. Research indicates that derivatives of this compound can exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .

Case Study

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of (E)-tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate and evaluated their efficacy against cancer cell lines. Some derivatives showed significant cytotoxicity with IC50 values in the low micromolar range .

Organic Synthesis

Reagent in Cross-Coupling Reactions

This compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The boron atom in the dioxaborolane structure acts as a leaving group during these reactions, facilitating the coupling process .

Table: Summary of Cross-Coupling Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst; EtOH | 85 | |

| Negishi Coupling | Zn catalyst; THF | 90 | |

| Stille Coupling | Sn catalyst; DMF | 75 |

Materials Science

Polymerization Agent

The compound has been explored as a polymerization agent for the synthesis of advanced materials. Its ability to form stable bonds with various monomers allows for the creation of functional polymers with tailored properties for applications in coatings and adhesives .

Case Study

A recent study demonstrated the use of this compound in the synthesis of high-performance polymers that exhibit enhanced thermal stability and mechanical strength compared to traditional polymer systems .

Análisis De Reacciones Químicas

Key Functional Groups and Reactivity Profile

The compound’s reactivity is governed by three critical components:

-

Vinyl boronate ester : Enables Suzuki-Miyaura cross-couplings and electrophilic additions.

-

Boc-protected piperidine : Provides a masked amine for post-synthetic deprotection.

-

E-configuration : Ensures stereochemical control in coupling reactions .

Suzuki-Miyaura Coupling

The vinyl boronate group participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Representative conditions and outcomes:

**Typical yields inferred from analogous boronate esters; specific data for this compound requires proprietary sources.

Heck Coupling

The vinyl group undergoes palladium-mediated couplings with aryl halides to form styrenyl derivatives, though this pathway is less common due to competing boron-based reactivity.

Deprotection of the Boc Group

The tert-butyl carbamate group is cleaved under acidic conditions to expose the piperidine amine:

| Reagent | Conditions | Outcome |

|---|---|---|

| Trifluoroacetic acid (TFA) | 25°C, 2–4 hrs | Free piperidine (HCl salt) |

| HCl (4M in dioxane) | 0°C → RT, 1 hr | Amine intermediate for further alkylation/acylation |

Electrophilic Additions to the Vinyl Boronate

The electron-deficient double bond reacts with nucleophiles or undergoes oxidation:

Stability and Handling Considerations

-

Thermal stability : Decomposes above 374.8°C (boiling point) .

-

Hydrolytic sensitivity : Boronate ester hydrolyzes in protic solvents (e.g., H₂O/MeOH), requiring anhydrous storage .

-

Stereochemical integrity : The E-configuration is retained under standard coupling conditions but may isomerize under strong UV light .

Comparative Reactivity of Structural Analogues

A comparison with related compounds highlights its unique reactivity:

Propiedades

IUPAC Name |

tert-butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-12-9-14(10-13-20)8-11-19-23-17(4,5)18(6,7)24-19/h8,11,14H,9-10,12-13H2,1-7H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIVSFUZFWYZHL-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.